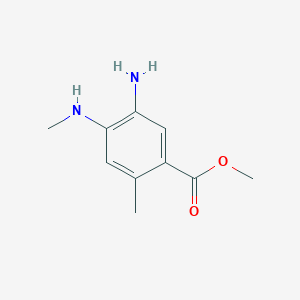

Methyl 5-amino-2-methyl-4-(methylamino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-amino-2-methyl-4-(methylamino)benzoate: is an organic compound with a complex structure that includes both amino and ester functional groups. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Methylation of Methyl Anthranilate: One common method involves the methylation of methyl anthranilate. This process typically uses methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Esterification of N-methylanthranilic Acid: Another method involves the esterification of N-methylanthranilic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups back to amino groups.

Substitution: The compound can participate in substitution reactions, especially nucleophilic aromatic substitution due to the presence of electron-donating groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Regeneration of amino groups.

Substitution: Formation of substituted aromatic compounds.

Applications De Recherche Scientifique

Chemical Synthesis

Methyl 5-amino-2-methyl-4-(methylamino)benzoate is primarily utilized as a precursor in organic synthesis. It plays a crucial role in the development of various chemical compounds due to its ability to undergo multiple reactions, including:

- Formation of Sulfonamide Derivatives : This compound is used to synthesize sulfonamide-containing N-hydroxyindole-2-carboxylates, which act as inhibitors of human lactate dehydrogenase isoform 5. This application is significant in the study of metabolic pathways and enzyme inhibition.

- Antibiotic Development : The compound's derivatives have been explored for their potential in developing antibiotics based on quinoline and indole structures. This highlights its importance in pharmaceutical chemistry .

Biological Research

In biological studies, this compound serves as a model compound for investigating enzyme interactions and protein behavior. Its applications include:

- Enzyme Inhibition Studies : The compound is instrumental in studying the inhibition mechanisms of enzymes, particularly lactate dehydrogenase. By binding to the active site of enzymes, it alters metabolic pathways, making it a valuable tool in biochemical assays.

- Biochemical Assays : It is utilized in various biochemical assays to assess protein interactions and enzymatic activities, providing insights into cellular processes and disease mechanisms.

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound for its potential therapeutic properties:

- Anti-inflammatory and Antiarthritic Agents : Research indicates that derivatives of this compound may be effective in developing new anti-inflammatory medications, particularly targeting conditions such as arthritis.

- Drug Development : The compound's ability to modify biological activity makes it a candidate for further drug development efforts aimed at treating various diseases.

Industrial Applications

In addition to its scientific applications, this compound finds utility in industrial sectors:

- Fragrance and Flavoring Agent Production : Due to its pleasant odor profile, this compound is used in the formulation of fragrances and flavoring agents within the cosmetic and food industries.

- Cosmetic Formulations : Its incorporation into cosmetic products is attributed to its chemical properties that enhance product stability and efficacy.

Case Study 1: Enzyme Inhibition

A study conducted on the enzyme lactate dehydrogenase demonstrated that this compound effectively inhibited enzyme activity at varying concentrations. The findings suggested a dose-dependent inhibition mechanism, which could be leveraged for therapeutic applications targeting metabolic disorders.

Case Study 2: Antibiotic Development

Research exploring the antibiotic properties of derivatives derived from this compound revealed promising results against specific bacterial strains. The synthesized compounds exhibited significant antibacterial activity, warranting further investigation into their clinical applications.

Mécanisme D'action

The mechanism of action of Methyl 5-amino-2-methyl-4-(methylamino)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.

Comparaison Avec Des Composés Similaires

Methyl 2-(methylamino)benzoate: Similar in structure but lacks the additional amino group at the 5-position.

Methyl 4-aminobenzoate: Contains an amino group at the 4-position but lacks the methylamino group.

2-Amino-5-methylbenzoic acid: Similar backbone but with a carboxylic acid group instead of an ester group.

Uniqueness:

- The combination of amino and ester functional groups in Methyl 5-amino-2-methyl-4-(methylamino)benzoate provides unique reactivity and versatility in chemical synthesis.

- Its structure allows for diverse chemical modifications, making it a valuable intermediate in various synthetic pathways.

Activité Biologique

Methyl 5-amino-2-methyl-4-(methylamino)benzoate, a compound with the molecular formula C₉H₁₁N₃O₂, has garnered interest in various fields due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications.

Chemical Structure and Synthesis

This compound features a benzene ring substituted with an amino group and a methylamino group, contributing to its unique chemical reactivity. The synthesis of this compound typically involves the esterification of 4-(aminomethyl)benzoic acid with methanol under controlled conditions, often utilizing hydrochloric acid as a catalyst to enhance the reaction yield. This method allows for high yields of over 85% under optimized conditions, making it a viable process for pharmaceutical applications .

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases. The compound's ability to downregulate inflammatory markers may be attributed to its structural features that facilitate interaction with cellular signaling pathways .

3. Antioxidant Activity

This compound also displays antioxidant properties, which are crucial for protecting cells from oxidative stress. In assays measuring radical scavenging activity, the compound demonstrated a capacity to neutralize free radicals, thereby contributing to cellular protection mechanisms .

Case Studies and Research Findings

Propriétés

IUPAC Name |

methyl 5-amino-2-methyl-4-(methylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-6-4-9(12-2)8(11)5-7(6)10(13)14-3/h4-5,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQWRMHWLUCBTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)N)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.